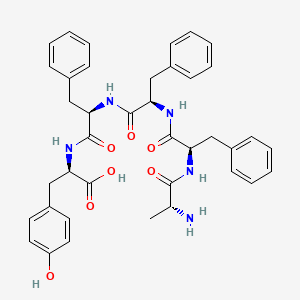![molecular formula C28H45NO3 B12592862 3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile CAS No. 650606-24-9](/img/structure/B12592862.png)
3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3,4-Bis(octiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo: es un compuesto químico conocido por sus propiedades estructurales únicas y posibles aplicaciones en varios campos científicos. Este compuesto presenta un anillo fenilo sustituido con dos grupos octiloxi y un grupo etoximatil, junto con un grupo nitrilo unido a una cadena principal de propenonitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[3,4-Bis(octiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo generalmente involucra reacciones orgánicas de varios pasos. La ruta sintética general incluye:
Formación de los sustituyentes del anillo fenilo: El anillo fenilo se sustituye primero con grupos octiloxi mediante reacciones de eterificación.
Unión del grupo etoximatil: El grupo etoximatil se introduce mediante reacciones de alquilación.
Formación de la cadena principal de propenonitrilo: El grupo nitrilo se agrega a través de una reacción que involucra acrilonitrilo o compuestos similares que contienen nitrilo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, detección de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación avanzadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[3,4-Bis(octiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) con un catalizador.
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3) en condiciones controladas.
Productos principales
Oxidación: Formación de compuestos fenólicos o ácidos carboxílicos.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados halogenados o nitrados.
4. Aplicaciones en investigación científica
3-[3,4-Bis(octiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados, como cristales líquidos y semiconductores orgánicos.
Aplicaciones Científicas De Investigación
3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
El mecanismo de acción de 3-[3,4-Bis(octiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo implica su interacción con objetivos moleculares específicos. El anillo fenilo y el grupo nitrilo del compuesto pueden interactuar con enzimas y receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-[3,4-Bis(deciloxi)fenil]-2-(etoximatil)prop-2-enonitrilo
- 3-[3,4-Bis(hexiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo
Comparación
En comparación con sus análogos, 3-[3,4-Bis(octiloxi)fenil]-2-(etoximatil)prop-2-enonitrilo es único debido a sus sustituyentes octiloxi específicos, que pueden influir en sus propiedades físicas y químicas, como solubilidad, punto de fusión y reactividad. Estas diferencias lo hacen adecuado para aplicaciones específicas donde sus análogos pueden no ser tan efectivos.
Propiedades
Número CAS |
650606-24-9 |
|---|---|
Fórmula molecular |
C28H45NO3 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
3-(3,4-dioctoxyphenyl)-2-(ethoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C28H45NO3/c1-4-7-9-11-13-15-19-31-27-18-17-25(21-26(23-29)24-30-6-3)22-28(27)32-20-16-14-12-10-8-5-2/h17-18,21-22H,4-16,19-20,24H2,1-3H3 |
Clave InChI |
UNJRPGPXDNOTOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1)C=C(COCC)C#N)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane](/img/structure/B12592779.png)
![Methyl 3,4-dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12592789.png)

![2-(4-Chloro-2-nitro-phenoxy)-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592802.png)
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
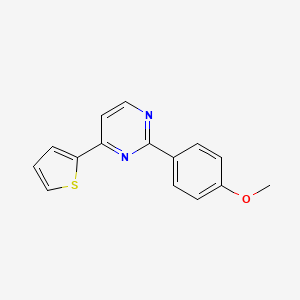
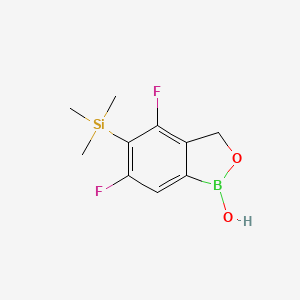
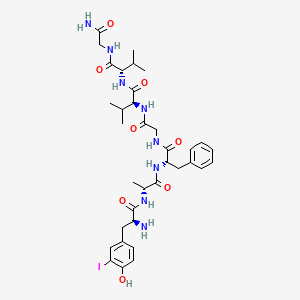



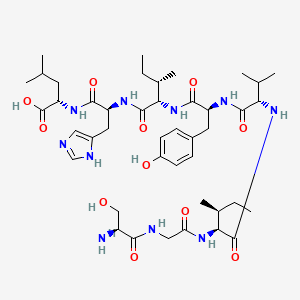
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)
